

# Physicochemical Properties of (E)-1,3-Butadienol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(E)-1,3-Butadienol**, a conjugated dienol, presents a molecule of interest in organic synthesis and theoretical chemistry. Its structure, featuring a hydroxyl group conjugated with a butadiene system, suggests unique reactivity and potential for various chemical transformations. This technical guide provides a summary of the known physicochemical properties of **(E)-1,3-butadienol**. It is important to note that experimentally determined data for this compound is scarce in publicly available literature. Therefore, this guide combines computed data with estimations based on analogous compounds to provide a comprehensive overview.

## **Core Physicochemical Properties**

A summary of the available and estimated physicochemical properties of **(E)-1,3-butadienol** is presented below. Researchers should be aware that much of the quantitative data is computationally derived and awaits experimental verification.



| Property                       | Value<br>(Computed/Estimated)                      | Source/Basis for<br>Estimation   |
|--------------------------------|--|--|
| Molecular Formula              | C4H6O  | PubChem[1]   |
| Molecular Weight               | 70.09 g/mol  | PubChem[1]   |
| CAS Number                     | 70411-98-2   | NIST WebBook[2]  |
| Boiling Point                  | Estimated: ~95-115 °C                              | Estimation based on the boiling point of analogous C4 alcohols and the effect of unsaturation. For comparison, the boiling point of 1,3-butadiene is -4.5 °C.[3]                   |
| Melting Point                  | Not available. Expected to be low.                 |  |
| Density                        | Estimated: ~0.85-0.95 g/cm³                        | Estimation based on the density of other unsaturated C4 alcohols.  |
| pKa (Acidity of -OH)           | Estimated: ~16-18                                  | Similar to other vinyl alcohols, the acidity is expected to be comparable to or slightly more acidic than saturated alcohols due to resonance stabilization of the conjugate base. |
| Solubility in Water            | Estimated: Moderately soluble                      | The presence of a hydroxyl group suggests some solubility in water, but the C4 hydrocarbon chain will limit it. Analogous C4 alcohols show a range of solubilities in water.[4]    |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents. | The nonpolar butadiene backbone suggests good solubility in solvents like ether,   |







|  |                | ethanol, and chlorinated hydrocarbons. |
|--|----------------|--|
| LogP (Octanol-Water Partition Coefficient) | 1.1 (Computed) | PubChem[1]                             |

# **Stability and Reactivity**

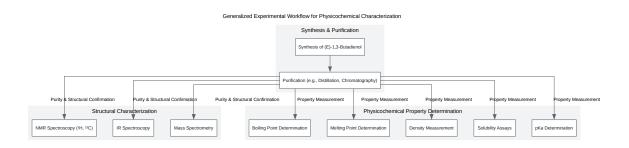
**(E)-1,3-Butadienol** is a conjugated dienol. The conjugated system of double bonds is known to confer additional stability compared to isolated double bonds. This is due to the delocalization of  $\pi$ -electrons over the four-carbon chain. However, as a vinyl alcohol, it is expected to be susceptible to tautomerization to its corresponding carbonyl compound, crotonaldehyde (but-2-enal), under certain conditions. The equilibrium for this tautomerization generally favors the keto form.

The presence of both a hydroxyl group and a conjugated diene system makes **(E)-1,3-butadienol** a versatile synthon. It can potentially undergo reactions typical of alcohols (e.g., esterification, etherification) and dienes (e.g., Diels-Alder reactions, electrophilic additions).

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and determination of the physicochemical properties of **(E)-1,3-butadienol** are not readily available in the literature. However, a general workflow for the characterization of a novel or poorly characterized volatile organic compound is presented below.





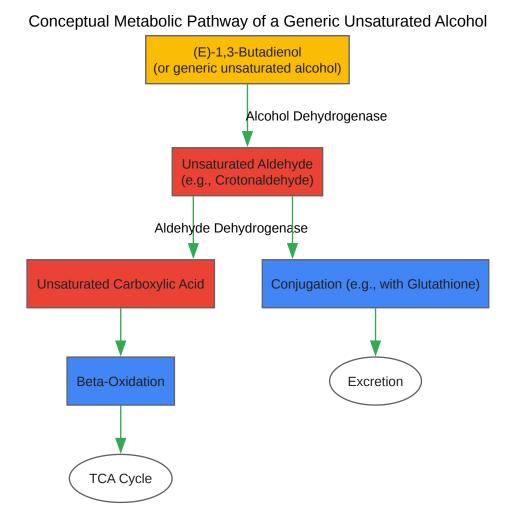
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Caption: Generalized workflow for the synthesis, purification, and physicochemical characterization of a volatile organic compound.

# **Signaling Pathways and Biological Activity**

There is no specific information available in the scientific literature regarding signaling pathways directly involving **(E)-1,3-butadienol**. As a small, unsaturated alcohol, if absorbed by an organism, it would likely be metabolized by general detoxification pathways. The metabolism of unsaturated alcohols can be complex and may involve oxidation by alcohol dehydrogenases and aldehyde dehydrogenases. The conjugated system in **(E)-1,3-butadienol** might influence its metabolic fate and potential toxicity. The diagram below illustrates a conceptual metabolic pathway for a generic unsaturated alcohol.





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Caption: A conceptual diagram illustrating potential metabolic routes for a generic unsaturated alcohol. This is not specific to **(E)-1,3-butadienol**.

### Conclusion

**(E)-1,3-Butadienol** is a molecule with interesting structural features, but it remains poorly characterized in terms of its experimental physicochemical properties. The data presented in this guide, largely based on computational methods and analogies to related compounds, provides a preliminary understanding for researchers. Further experimental investigation is crucial to fully elucidate the properties and potential applications of this compound in various



scientific and industrial fields. The provided workflows and conceptual diagrams offer a starting point for such investigations.

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- To cite this document: BenchChem. [Physicochemical Properties of (E)-1,3-Butadienol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15401566#physicochemical-properties-of-e-1-3-butadienol]

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